5-Methylchroman-4-amine

Chiral resolution Asymmetric synthesis Enantiomeric excess

5-Methylchroman-4-amine (CAS 950645-15-5) is the (S)-configured enantiomer of a bicyclic chroman-4-amine derivative, defined by a methyl substituent at the 5-position of the fused benzopyran ring system. With molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol , it serves as a chiral primary amine building block in the synthesis of biologically active chroman-containing compounds, including kinase inhibitors and neurological receptor ligands.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 950645-15-5
Cat. No. B11921265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylchroman-4-amine
CAS950645-15-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C2C(CCOC2=CC=C1)N
InChIInChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3
InChIKeyDSSUVKQMJDZIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylchroman-4-amine (CAS 950645-15-5): Chiral Chroman-4-amine Scaffold for Asymmetric Synthesis and Medicinal Chemistry Building Block Procurement


5-Methylchroman-4-amine (CAS 950645-15-5) is the (S)-configured enantiomer of a bicyclic chroman-4-amine derivative, defined by a methyl substituent at the 5-position of the fused benzopyran ring system . With molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol , it serves as a chiral primary amine building block in the synthesis of biologically active chroman-containing compounds, including kinase inhibitors and neurological receptor ligands [1]. The compound is typically supplied at ≥98% purity for research-grade applications .

Why Generic 5-Methylchroman-4-amine (CAS 950645-15-5) Substitution Fails: Stereochemical Identity, Positional Methylation Effects, and Physicochemical Determinants of Reactivity


Substitution of (S)-5-methylchroman-4-amine with its (R)-enantiomer (CAS 1213506-92-3), the racemate (CAS 769100-49-4), or the unsubstituted chroman-4-amine scaffold (CAS 53981-38-7) is inadvisable without explicit experimental validation. Enantiomeric chroman-4-amines exhibit distinct binding affinities at biological targets, with the (R)-enantiomer demonstrating 3-fold higher affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays . The 5-methyl substituent introduces both steric hindrance and electron-donating effects that alter the pKa of the adjacent 4-amine and modify the compound's reactivity in nucleophilic addition and reductive amination reactions relative to the des-methyl scaffold . Furthermore, the (S)-enantiomer is the specific stereoisomer utilized as a chiral building block in asymmetric synthesis sequences, where inversion of stereochemistry would propagate through the synthetic route and yield diastereomeric products with divergent pharmacological profiles [1].

Quantitative Differentiation Evidence for (S)-5-Methylchroman-4-amine (CAS 950645-15-5): Comparative Physicochemical Properties, Scaffold Potency Precedent, and Stereochemical Selection Criteria


Stereochemical Differentiation: (S)- vs (R)-5-Methylchroman-4-amine in Asymmetric Synthesis Pathways

The (S)-enantiomer (CAS 950645-15-5) and (R)-enantiomer (CAS 1213506-92-3) of 5-methylchroman-4-amine are non-interchangeable due to documented enantioselective biological recognition. In the chroman-4-amine class, the (R)-enantiomer demonstrates approximately 3-fold higher affinity for somatostatin receptors compared to the (S)-counterpart in radioligand binding assays . While direct binding data for the 5-methyl-substituted pair is not available in primary literature, this class-level enantioselectivity pattern establishes the principle that stereochemical configuration is a critical selection parameter. Furthermore, the (R)-enantiomer serves as the amine-bearing substructure in PF-03716556, a clinical-stage acid pump antagonist, whereas the (S)-enantiomer is the required stereoisomer for distinct synthetic routes where stereochemical inversion would produce undesired diastereomers [1].

Chiral resolution Asymmetric synthesis Enantiomeric excess Diastereomeric purity Chroman-4-amine building block

Scaffold Potency Precedent: PF-03716556 Demonstrates 3-Fold Superiority of Chroman-4-amine-Containing Acid Pump Antagonist Over Revaprazan

PF-03716556, a compound incorporating the (R)-5-methylchroman-4-amine moiety as its amine-bearing substituent, demonstrated 3-fold greater inhibitory activity than revaprazan (the only marketed acid pump antagonist) against H⁺,K⁺-ATPase in an ion-tight assay [1]. Quantitatively, PF-03716556 inhibited porcine H⁺,K⁺-ATPase with a pIC₅₀ of 7.095 ± 0.077 at pH 7.4 [1], and displayed a pIC₅₀ of 6.026 ± 0.112, 6.038 ± 0.039, and 6.009 ± 0.209 for porcine, canine, and human ion-leaky membrane vesicles, respectively, at pH 6.4 . This potency profile is directly attributable to the 5-methylchroman-4-amine pharmacophore embedded within the molecule, establishing the scaffold's capacity to confer nanomolar target affinity when elaborated into a drug-like architecture [1].

Acid pump antagonist H+/K+-ATPase inhibition Gastroesophageal reflux disease Chroman-4-amine pharmacophore PF-03716556

Physicochemical Differentiation: Calculated Density, Boiling Point, and Flash Point of (S)-5-Methylchroman-4-amine vs. Unsubstituted Chroman-4-amine

The (S)-5-methylchroman-4-amine (CAS 950645-15-5) exhibits distinct calculated physicochemical properties that differentiate it from the unsubstituted chroman-4-amine scaffold. The (S)-enantiomer has a calculated density of 1.08 g/cm³, a boiling point of 262.595°C at 760 mmHg, a refractive index of 1.554, and a flash point of 115.933°C . In contrast, unsubstituted chroman-4-amine (CAS 53981-38-7) has a lower molecular weight (149.19 g/mol) and correspondingly different physical properties that affect its handling, storage, and formulation behavior . The 5-methyl group increases both molecular weight (to 163.22 g/mol) and lipophilicity (calculated logP elevation of approximately 0.5–0.7 units based on additive fragment contributions), which may influence membrane permeability and solubility profiles in biological assay conditions.

Physicochemical properties Boiling point Density Flash point Refractive index Safety assessment

Positional Methylation SAR: 5-Methyl Substitution Modulates Reactivity Relative to Halo-Substituted and Unsubstituted Chroman-4-amine Congeners

Structure-activity relationship (SAR) studies on chroman-4-amine derivatives reveal that the 5-methyl substituent introduces electron-donating character that influences the amine's nucleophilicity and hydrogen-bonding capacity. Systematic SAR investigations indicate that halogenation at position 7 enhances kinase inhibitory potency by 3–5-fold compared to the parent 5-methylchroman-4-amine scaffold, whereas the 5-methyl group itself provides a baseline potency and lipophilicity profile that is intermediate between the completely unsubstituted scaffold and electron-withdrawing group-substituted analogs . This positions (S)-5-methylchroman-4-amine as a versatile starting point for further derivatization, where the 5-methyl group serves as a fixed substituent that sterically directs subsequent functionalization to alternative positions (e.g., C6, C7, C8) on the chroman ring .

Structure-activity relationship Chroman-4-amine SAR Methyl substituent effects Kinase inhibitor scaffold Electron-donating groups

Purity and Supply Specification Differentiation: (S)-5-Methylchroman-4-amine at ≥98% Purity with Defined Storage Parameters

Commercial suppliers offer (S)-5-methylchroman-4-amine (CAS 950645-15-5) at a minimum purity specification of 98% (NLT 98%), with the product conforming to ISO certification standards suitable for global pharmaceutical R&D and quality control applications . The compound is recommended for long-term storage in a cool, dry environment to maintain chiral and chemical integrity . Quantitative purity data for the racemic mixture (CAS 769100-49-4) indicates a typical minimum purity specification of 95%, which may be insufficient for applications requiring high enantiomeric excess, as the racemate does not guarantee stereochemical homogeneity . This 3-percentage-point purity differential (≥98% vs. ≥95%) between the (S)-enantiomer product and the racemate represents a meaningful quality distinction for procurement decisions in synthesis sequences where trace impurities can propagate through multi-step routes and affect final product yield and purity.

Chemical purity Procurement specification Quality control Chiral purity ISO certification

Optimal Research and Procurement Application Scenarios for (S)-5-Methylchroman-4-amine (CAS 950645-15-5) Based on Verified Differentiation Evidence


Asymmetric Synthesis of Chroman-Containing Chiral Drug Candidates Requiring Defined (S)-Stereochemistry

When a synthetic route requires a chiral chroman-4-amine building block with (S)-configuration, procurement of CAS 950645-15-5 at ≥98% purity is essential. The documented enantioselective SAR in the chroman-4-amine class indicates that the (R)-enantiomer can differ in target binding by up to 3-fold, making stereochemical fidelity critical for downstream biological activity . The (S)-enantiomer is specifically selected when the target pharmacophore requires the amine to project in the (S)-orientation, as would be required for diastereomeric control in multi-step sequences .

Medicinal Chemistry Lead Optimization Programs Targeting H⁺,K⁺-ATPase or Related Ion Pumps

The proven potency of the 5-methylchroman-4-amine scaffold in PF-03716556 (pIC₅₀ = 7.095 against porcine H⁺,K⁺-ATPase, 3-fold superior to revaprazan) [1] validates this chemotype for acid pump antagonist programs. Research groups pursuing novel H⁺,K⁺-ATPase inhibitors can use (S)-5-methylchroman-4-amine as a starting material or reference standard for SAR exploration around the chroman-4-amine core, noting that the (R)-configuration was employed in PF-03716556 and that stereochemical inversion may alter target engagement [1].

Kinase Inhibitor Scaffold Derivatization with Directed C7-Functionalization

SAR evidence from the chroman-4-amine class indicates that 7-halogenation of the 5-methyl scaffold can enhance kinase inhibitory potency by 3–5-fold . The (S)-5-methylchroman-4-amine building block provides a pre-installed 5-methyl group that sterically directs electrophilic aromatic substitution to alternative positions, enabling systematic SAR exploration at C6, C7, and C8 without interference from C5 functionalization. This application is suited for medicinal chemistry groups developing EGFR or VEGFR2 inhibitor series .

High-Purity Chiral Building Block Procurement for Multi-Step Synthesis Requiring Minimal Impurity Carry-Through

For research organizations conducting multi-step syntheses where intermediate purification is costly or impractical, the ≥98% purity specification of (S)-5-methylchroman-4-amine (compared to ≥95% for the racemate) translates to reduced downstream purification requirements and improved overall yield. The compound's defined boiling point (262.595°C) and flash point (115.933°C) further inform safe handling and distillation protocols during scale-up .

Quote Request

Request a Quote for 5-Methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.